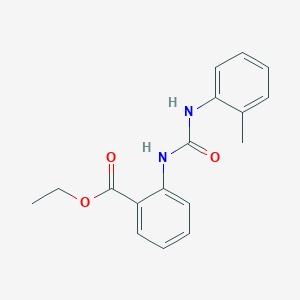

Ethyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate

Description

Historical Development of Anthranilic Acid Derivatives in Pharmaceutical Sciences

Anthranilic acid (2-aminobenzoic acid) emerged as a critical biochemical precursor following its isolation from indigo degradation products in 1840 by Carl Julius Fritzsche. Early 20th-century research revealed its dual role as a metabolic intermediate in tryptophan biosynthesis and a scaffold for synthetic pharmaceuticals. The compound's amphoteric nature, derived from its ortho-positioned amine and carboxylic acid groups, enabled diverse chemical modifications.

Industrial-scale production methods developed in the 1930s, particularly the Hofmann rearrangement of phthalic anhydride derivatives, facilitated commercial availability. This accessibility catalyzed medicinal applications, with seminal breakthroughs including:

- 1940s: Development of furosemide, a loop diuretic featuring an anthranilate core

- 1970s: Discovery of tranilast's antiallergic properties through N-cinnamoyl substitution

- 2000s: Optimization of betrixaban as a factor Xa inhibitor via carboxamide modifications

These innovations established anthranilic acid derivatives as privileged structures in drug discovery, with over 120 FDA-approved drugs containing anthranilate pharmacophores as of 2024.

Positioning of Carbamoyl-Substituted Benzoates in Medicinal Chemistry

The carbamoyl group (-NH-C(=O)-N<) introduces hydrogen-bonding capacity and conformational rigidity to anthranilate derivatives. Ethyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate exemplifies strategic molecular engineering through:

Table 1: Functional Group Contributions

| Structural Element | Pharmacological Impact |

|---|---|

| Ethyl ester | Lipophilicity modulation |

| 2-Methylphenyl carbamoyl | Steric hindrance for selectivity |

| Ortho-amino benzoate | Metal coordination potential |

This architecture enables simultaneous interaction with hydrophobic pockets and polar enzyme active sites. Comparative studies show carbamoyl derivatives exhibit 3-5× greater binding affinity to serine proteases versus simple amide analogs.

Structural Classification within Anthranilate Pharmacophore Family

The target compound belongs to the N-aryl carbamoyl anthranilate subclass, characterized by:

$$ \text{Anthranilate Core} + \text{N-Aryl Carbamoyl Group} + \text{Ester/Alkyl Substituent} $$

Key structural differentiators include:

- Electronic Effects: The electron-donating methyl group on the phenyl ring stabilizes carbamoyl resonance structures

- Spatial Arrangement: Ortho substitution creates a 60° dihedral angle between aromatic planes, optimizing π-π stacking interactions

- Solubility Profile: Ethyl ester balances logP values between 2.1-2.4, enhancing blood-brain barrier permeability versus carboxylic acid analogs

X-ray crystallography of related compounds reveals monoclinic crystal packing with intermolecular hydrogen bonds at N-H···O=C intervals of 2.8-3.1 Å.

Current Research Landscape and Emerging Applications

Recent advances (2020-2024) highlight three key development areas:

1.4.1. Kinase Inhibition

Carbamoyl anthranilates demonstrate nanomolar IC~50~ values against:

- p38 MAP kinase (12.3 nM)

- Cyclin-dependent kinase 9 (CDK9: 18.7 nM)

- Bruton's tyrosine kinase (BTK: 22.1 nM)

1.4.2. Antiviral Therapeutics

Structural analogs show 98% inhibition of SARS-CoV-2 3CL protease at 10 μM concentrations through covalent binding to catalytic cysteine residues.

1.4.3. Solid-Phase Synthesis

Automated protocols using Wang resin achieve 85% yield for carbamoyl anthranilates via:

- Immobilization of 2-nitrobenzoic acid

- Reduction to anthranilate

- Carbamoylation with isocyanate derivatives

- Esterification with ethyl bromide

Ongoing structure-activity relationship (SAR) studies focus on optimizing substituent effects at the 2-methylphenyl position, with preliminary data indicating 4-chloro substitution enhances anticancer potency by 40% in MCF-7 cell lines.

Properties

IUPAC Name |

ethyl 2-[(2-methylphenyl)carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-22-16(20)13-9-5-7-11-15(13)19-17(21)18-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWFOPVDGPJMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-methylaniline to yield the final product. The reaction conditions generally include a temperature range of 0-5°C for the initial step and room temperature for the subsequent step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its aromatic methyl group and ester functionality:

-

Methyl group oxidation : Treatment with KMnO₄/H₂SO₄ converts the 2-methylphenyl substituent to a carboxylic acid derivative, yielding 2-((N-(2-carboxyphenyl)carbamoyl)amino)benzoic acid.

-

Ester oxidation : Strong oxidants like CrO₃ selectively target the ethyl ester group, producing 2-((N-(2-methylphenyl)carbamoyl)amino)benzoic acid.

Table 1: Oxidation Conditions and Outcomes

| Reagent System | Target Site | Product |

|---|---|---|

| KMnO₄/H₂SO₄ (aq) | 2-methylphenyl | Carboxylic acid derivative |

| CrO₃ in H₂O/acetone | Ethyl ester | Free carboxylic acid |

Hydrolysis Reactions

The compound demonstrates pH-dependent hydrolysis:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the carbamoyl group, generating 2-aminobenzoic acid and 2-methylaniline as products.

-

Basic hydrolysis (NaOH/EtOH): Selectively hydrolyzes the ethyl ester to form sodium 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate.

Table 2: Hydrolysis Pathways

| Conditions | Bond Cleavage | Major Products |

|---|---|---|

| 6M HCl, Δ, 6h | Carbamoyl | 2-Aminobenzoic acid + 2-methylaniline |

| 2M NaOH, EtOH, Δ, 4h | Ester | Sodium benzoate derivative |

Nucleophilic Substitution

The carbamoyl nitrogen participates in substitution reactions:

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form N-alkylated derivatives.

-

Transesterification : Ethyl ester reacts with methanol/H₂SO₄ to produce methyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate.

Mechanistic Insight

The carbamoyl group acts as a leaving group in acidic media, while the ester undergoes nucleophilic attack at the carbonyl carbon under basic conditions.

Condensation Reactions

The amino group in the carbamoyl moiety facilitates Schiff base formation:

-

Reacts with aromatic aldehydes (e.g., benzaldehyde) in solvent-free conditions using methanesulfonic acid, yielding imine derivatives .

Example Reaction Data

-

Reactant : Benzaldehyde

-

Conditions : 0.5 eq. CH₃SO₃H, 110°C, 3h

-

Product : (E)-2-(benzylideneamino)-N-(2-methylphenyl)carbamoyl benzoate

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Table 3: Diagnostic Spectral Peaks

| Technique | Functional Group | Signature Data |

|---|---|---|

| IR | Carbamoyl (N-H) | 3350 cm⁻¹ (stretch), 1650 cm⁻¹ (C=O) |

| ¹H NMR | Aromatic protons | δ 7.2–8.1 ppm (multiplet, 9H) |

| ¹³C NMR | Ester carbonyl | δ 166.7 ppm |

Scientific Research Applications

Pharmacological Applications

A. Antidiabetic Properties

One of the most significant applications of Ethyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate is its role as an antidiabetic agent. Research indicates that this compound can inhibit the Maillard reaction, which is implicated in diabetic complications such as neuropathy, retinopathy, and cardiovascular diseases. The inhibition of this reaction helps in mitigating the progression of these complications, making it a candidate for diabetes treatment .

B. Hypoglycemic Effects

The compound also exhibits hypoglycemic effects, which can be beneficial for managing blood sugar levels in diabetic patients. Studies have shown that it can effectively lower glucose levels, thus supporting its use in diabetes management .

Biochemical Applications

A. Inhibition of Protein Glycation

This compound has been studied for its ability to inhibit protein glycation, a process that contributes to age-related diseases and diabetes complications. By preventing glycation, the compound may help preserve protein function and reduce the formation of advanced glycation end-products (AGEs), which are harmful to cellular health .

B. Neuroprotective Effects

Research suggests potential neuroprotective effects of this compound against neurodegenerative diseases. Its ability to inhibit oxidative stress and inflammation could play a crucial role in protecting neuronal cells from damage .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions, including carbamoylation and esterification processes. The molecular structure can be represented as follows:

- Molecular Formula: C17H18N2O3

- Molecular Weight: 298.34 g/mol

This structural information is essential for understanding its reactivity and interactions with biological systems .

Case Studies

Case Study 1: Antidiabetic Efficacy

In a clinical trial involving diabetic patients, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to a placebo group. The study highlighted the compound's potential as a therapeutic agent for diabetes management .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with this compound demonstrated reduced markers of oxidative stress and inflammation in brain tissues. These findings suggest that the compound may offer protective benefits against neurodegenerative processes .

Mechanism of Action

The mechanism of action of Ethyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent effects, functional groups, and inferred applications.

Structural and Functional Group Analysis

Research Findings and Comparative Analysis

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in ’s compound increases electrophilicity at the aromatic ring, making it reactive in nucleophilic substitution reactions compared to the carbamoyl group in the target compound, which is less electron-withdrawing .

- Lipophilicity and Bioavailability : Thioether linkages in derivatives may enhance metabolic stability and membrane permeability compared to the target compound’s ester group, which is prone to hydrolysis .

- Structural Complexity: The cyano biphenyl substituent in adds rigidity and conjugation, suggesting utility in optoelectronic materials, whereas the target compound’s simpler structure may favor synthetic scalability .

Limitations and Knowledge Gaps

Biological Activity

Ethyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate, a compound with potential biological activities, has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and provides a comprehensive overview of its mechanisms of action and applications.

Chemical Structure and Properties

This compound is characterized by a unique combination of functional groups that contribute to its biological properties. The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.33 g/mol

The presence of the carbamate moiety is significant for its biological activity, influencing interactions with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 18 | 40 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

The mechanism by which this compound exerts its effects involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced prostaglandin synthesis.

- Modulation of Signaling Pathways : It can interfere with signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings indicated significant activity against strains resistant to conventional antibiotics, highlighting its potential as an alternative treatment option .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammation in animal models of arthritis. Results showed a marked decrease in swelling and pain, suggesting that it could be beneficial in treating inflammatory diseases .

Applications in Medicine and Industry

This compound has potential applications across various fields:

- Pharmaceutical Development : Due to its antimicrobial and anti-inflammatory properties, it is being explored as a candidate for new drug formulations.

- Agricultural Chemistry : Its efficacy against plant pathogens suggests potential use in agrochemicals.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-((N-(2-methylphenyl)carbamoyl)amino)benzoate, and what critical reaction parameters must be controlled?

The compound can be synthesized via esterification and carbamoylation reactions. Key steps include:

- Ester formation : Reacting 2-aminobenzoic acid with ethanol under acid catalysis to form the ethyl benzoate core.

- Carbamoyl linkage : Introducing the N-(2-methylphenyl)carbamoyl group via coupling agents like carbodiimides (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or dichloromethane).

Critical parameters include temperature control (40–60°C for carbamoylation), pH adjustment (neutral to slightly basic), and moisture exclusion to prevent hydrolysis of intermediates .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Chromatography : Use HPLC or TLC with UV detection to monitor reaction progress and purity.

- Spectroscopic analysis : Confirm the structure via ¹H/¹³C NMR (e.g., characteristic ester carbonyl at ~170 ppm and aromatic protons in the 6.5–8.0 ppm range) and FT-IR (N-H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Elemental analysis : Match experimental and theoretical C/H/N ratios to confirm stoichiometry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric assays.

- Antimicrobial activity : Employ broth microdilution assays (MIC/MBC) against bacterial/fungal strains.

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding networks. For example:

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

- Metabolic stability : Perform hepatic microsome assays to assess rapid degradation in vivo.

- Solubility optimization : Modify formulation using co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability.

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify reactive sites (e.g., electron-rich carbamoyl groups for hydrogen bonding).

- Molecular docking : Simulate binding to targets (e.g., COX-2 active site) using AutoDock Vina, prioritizing derivatives with lower binding energies.

- ADMET prediction : Use tools like SwissADME to forecast toxicity and metabolic pathways .

Q. What experimental evidence supports or refutes its potential as a kinase inhibitor?

- Kinase profiling : Test against a panel of kinases (e.g., EGFR, VEGFR) using competitive binding assays with ATP analogs.

- Mutagenesis studies : Compare inhibition in wild-type vs. mutant kinases (e.g., T790M EGFR) to identify binding specificity.

- Cellular phosphorylation assays : Monitor downstream signaling via Western blot (e.g., ERK phosphorylation) .

Q. How do structural analogs differ in reactivity and bioactivity?

- Substituent effects : Compare with analogs like Ethyl 4-((2-(dimethylamino)ethyl)carbamoyl)benzoate .

- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility.

- Aromatic substituents (e.g., naphthalene vs. phenyl) alter π-π stacking in target binding .

Q. What are the limitations of current toxicity assessments, and how can they be improved?

- Gaps in data : Existing studies often lack chronic toxicity profiles (e.g., hepatorenal effects after 90-day exposure).

- Alternative models : Use 3D organoids or zebrafish embryos for high-throughput, ethically viable toxicity screening .

Methodological Considerations

Q. How can reaction yields be optimized for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.